molecular formula C11H9ClN4O B8431827 1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-

1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-

Cat. No.: B8431827
M. Wt: 248.67 g/mol
InChI Key: OZKMRTDQDCEZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy- is a useful research compound. Its molecular formula is C11H9ClN4O and its molecular weight is 248.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

7-(4-chloropyrazol-1-yl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C11H9ClN4O/c1-17-9-5-14-11(10-8(9)2-3-13-10)16-6-7(12)4-15-16/h2-6,13H,1H3

InChI Key

OZKMRTDQDCEZFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)N3C=C(C=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sealable flask containing 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1 g, 4.40 mmol) was added 4-chloro-1H-pyrazole (0.903 g, 8.81 mmol), potassium carbonate (2.435 g, 17.62 mmol), copper(I) iodide (0.419 g, 2.202 mmol), and trans-1,2-bis(methylamino)cyclohexane (0.626 g, 4.40 mmol). The mixture was diluted with 1,4-Dioxane (15 mL) and was sealed and heated to 100° C. for 3 h. The mixture was cooled to rt and was filtered through a pad of celite to remove any solids. The organic solution as concentrated under reduced pressure, and the residue was purified by flash chromatography to give 7-(4-chloro-1H-pyrazol-1-yl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine (0.79 g, 3.18 mmol, 72.1% yield) as an off-white solid. LCMS: m/e 249.12 (M+H)+, ret time 2.851 min (method 4).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step Two
Quantity
2.435 g
Type
reactant
Reaction Step Two
Quantity
0.626 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.419 g
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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